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# 3-Chloro-2-fluoroaniline molecular structure and weight

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Compound of Interest

Compound Name: 3-Chloro-2-fluoroaniline

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# In-Depth Technical Guide to 3-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for **3-Chloro-2-fluoroaniline**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

### **Molecular Structure and Properties**

**3-Chloro-2-fluoroaniline**, with the CAS Number 2106-04-9, is an aromatic amine substituted with both chlorine and fluorine atoms.[1][2] These halogen substitutions enhance its reactivity, making it a valuable building block in organic synthesis.[2] Its chemical structure and fundamental properties are summarized below.

Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClFN[1][2]

Molecular Weight: 145.56 g/mol [1][2]

The structure of **3-Chloro-2-fluoroaniline** is a benzene ring with an amino group at position 1, a fluorine atom at position 2, and a chlorine atom at position 3.

#### **Physicochemical Data**



The following table summarizes the key physicochemical properties of **3-Chloro-2-fluoroaniline**.

Property	Value	Reference
CAS Number	2106-04-9	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> CIFN	[1][2]
Molecular Weight	145.56 g/mol	[1][2]
Appearance	Colorless to brown clear liquid	[2]
Boiling Point	99 °C at 14 mmHg	[2]
Density	1.34 g/mL	[2]
Refractive Index	n20/D 1.56	[2]

Note: Detailed experimental data on molecular geometry, such as specific bond lengths and angles for **3-Chloro-2-fluoroaniline**, are not readily available in the cited literature.

# **Spectroscopic and Analytical Data**

Spectroscopic analysis is crucial for the identification and characterization of **3-Chloro-2-fluoroaniline**. While complete spectral assignments are not available in the provided search results, this section outlines the expected spectral features and provides generalized experimental protocols.



Spectroscopic Technique	Expected Features
¹H NMR	Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, chlorine, and amino groups.
<sup>13</sup> C NMR	Resonances for the six carbon atoms of the benzene ring. The chemical shifts will be indicative of the electronic environment created by the substituents.
<sup>19</sup> F NMR	A signal corresponding to the single fluorine atom, with coupling to adjacent protons.
FT-IR	Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-F stretching, C-Cl stretching, and aromatic C-H and C=C vibrations. FT-IR spectra for this compound are noted as being available.[1][2]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight. The fragmentation pattern is expected to show losses of chlorine, fluorine, and other small neutral molecules, consistent with the structure of a halogenated aniline.

# **Experimental Protocols**

The following are detailed, generalized methodologies for the spectroscopic analysis of **3-Chloro-2-fluoroaniline**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-2-fluoroaniline** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.



- Instrumentation: Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - For ¹H NMR, a standard pulse sequence is used. The spectral width should be sufficient to cover the aromatic and amine proton regions.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon atom.
  - For <sup>19</sup>F NMR, a standard one-pulse experiment is used, with the spectral window centered on the expected chemical shift for an aryl fluoride.
- Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
  - Attenuated Total Reflectance (ATR): Apply a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-N, C-F, C-Cl, and aromatic C-H and C=C vibrations.



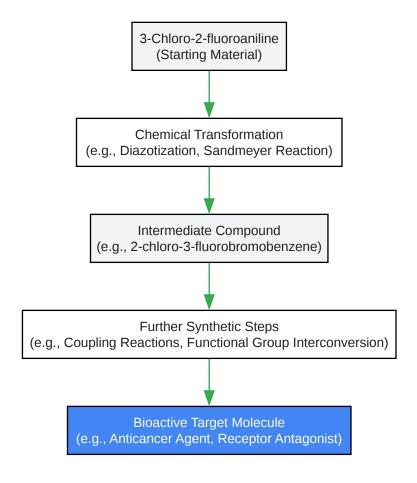
#### **Mass Spectrometry (MS)**

- Sample Preparation: Prepare a dilute solution of **3-Chloro-2-fluoroaniline** in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or an infusion pump for direct injection (for techniques like Electrospray Ionization - ESI-MS).
- Data Acquisition:
  - Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while ESI is suitable for direct infusion.
  - Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragment ions (e.g., m/z 50-200).
- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (3<sup>5</sup>Cl and 3<sup>7</sup>Cl) should be observable for chlorine-containing fragments.

## **Logical Workflow: Synthetic Application**

**3-Chloro-2-fluoroaniline** serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activity. For instance, it is a precursor in the preparation of intermediates for anticancer agents and oxytocin receptor antagonists. The following diagram illustrates a generalized workflow for its application in chemical synthesis.





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Caption: Synthetic workflow of **3-Chloro-2-fluoroaniline** as a building block.

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#### References

- 1. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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